EINECS 305-606-1

Vue d'ensemble

Description

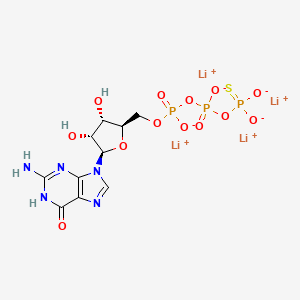

Le 5'-[gamma-thio]triphosphate de guanosine, sel de tétralithium, est un analogue non hydrolysable du triphosphate de guanosine. Il est connu pour son rôle d'activateur des protéines G et a été largement utilisé dans la recherche biochimique et physiologique. Ce composé est particulièrement précieux dans les études impliquant des récepteurs couplés aux protéines G et les voies de transduction du signal .

Applications De Recherche Scientifique

Guanosine 5’-[gamma-thio]triphosphate tetralithium salt has a wide range of scientific research applications:

Chemistry: It is used as a non-hydrolyzable analog of guanosine triphosphate in studies involving nucleotide interactions and enzyme kinetics.

Biology: The compound is employed in research on G-protein-coupled receptors, signal transduction pathways, and cellular processes such as actin polymerization and phospholipase activation.

Medicine: It is used in studies related to insulin signaling, GLUT4 translocation, and proteolytic degradation protection.

Industry: The compound is utilized in the development of pharmaceuticals and biochemical assays

Mécanisme D'action

Target of Action

The primary targets of Guanosine 5’-[gamma-thio]triphosphate tetralithium salt are G-proteins . G-proteins are a family of proteins involved in transmitting chemical signals outside the cell, and triggering changes inside the cell .

Mode of Action

Guanosine 5’-[gamma-thio]triphosphate tetralithium salt is a G-protein activator . It binds to and activates G-proteins in the presence of magnesium . This compound is more resistant to hydrolysis than GTP, making it a stable GTP analog . It can stimulate phospholipases, induce actin polymerization, and stimulate GLUT4 translocation in a tyrosine kinase-dependent manner .

Biochemical Pathways

The activation of G-proteins by Guanosine 5’-[gamma-thio]triphosphate tetralithium salt affects several biochemical pathways. It stimulates the hydrolysis of phosphoinositides, leading to the production of secondary messengers that activate protein kinase cascades . It also stimulates the translocation of GLUT4, a glucose transporter, affecting glucose metabolism .

Pharmacokinetics

Its stability against hydrolysis may influence its bioavailability .

Result of Action

The activation of G-proteins by Guanosine 5’-[gamma-thio]triphosphate tetralithium salt can lead to various cellular effects. It can stimulate insulin release from pancreatic β-cells , protect proteins from proteolytic degradation , and induce exocytosis .

Action Environment

The action of Guanosine 5’-[gamma-thio]triphosphate tetralithium salt can be influenced by various environmental factors. For instance, the presence of magnesium is necessary for its activation of G-proteins . Additionally, the stability of solutions containing this compound can be affected by the conditions of preparation and storage .

Analyse Biochimique

Biochemical Properties

This compound plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it binds to and activates G proteins in the presence of magnesium . This interaction influences the activity of G proteins, leading to the stimulation of guanine nucleotide-binding proteins, phosphoinositide hydrolysis, cyclic AMP accumulation, and activation of specific proto-oncogenes .

Cellular Effects

Guanosine 5’-(trihydrogen diphosphate), monoanhydride with phosphorothioic acid, tetralithium salt has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it can stimulate guanine nucleotide-binding proteins, which are involved in signal transduction pathways within the cell .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It binds to and activates G proteins, leading to the stimulation of guanine nucleotide-binding proteins . This activation can lead to changes in gene expression and cellular metabolism .

Méthodes De Préparation

Voies synthétiques et conditions de réaction

Le 5'-[gamma-thio]triphosphate de guanosine, sel de tétralithium, est synthétisé par un procédé chimique en plusieurs étapesLes conditions réactionnelles comprennent souvent l'utilisation de solvants anhydres et de températures contrôlées pour assurer la stabilité du composé .

Méthodes de production industrielle

La production industrielle du 5'-[gamma-thio]triphosphate de guanosine, sel de tétralithium, implique une synthèse à grande échelle utilisant des systèmes automatisés. Le processus comprend la chromatographie liquide haute performance (HPLC) pour la purification et le contrôle qualité. Le composé est généralement expédié dans de la glace sèche et stocké à -20 °C pour maintenir sa stabilité .

Analyse Des Réactions Chimiques

Types de réactions

Le 5'-[gamma-thio]triphosphate de guanosine, sel de tétralithium, subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques, conduisant à la formation de dérivés oxydés.

Réduction : Les réactions de réduction peuvent convertir le composé en ses formes réduites.

Substitution : Le groupe thiophosphate peut être substitué par d'autres groupes fonctionnels dans des conditions appropriées.

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le borohydrure de sodium et divers nucléophiles pour les réactions de substitution. Les réactions sont généralement effectuées dans des solvants aqueux ou organiques à des températures contrôlées .

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent des dérivés oxydés et réduits du 5'-[gamma-thio]triphosphate de guanosine, sel de tétralithium, ainsi que des analogues substitués avec différents groupes fonctionnels .

Applications de la recherche scientifique

Le 5'-[gamma-thio]triphosphate de guanosine, sel de tétralithium, a une large gamme d'applications de recherche scientifique :

Chimie : Il est utilisé comme analogue non hydrolysable du triphosphate de guanosine dans des études impliquant des interactions nucléotidiques et la cinétique enzymatique.

Biologie : Le composé est utilisé dans la recherche sur les récepteurs couplés aux protéines G, les voies de transduction du signal et les processus cellulaires tels que la polymérisation de l'actine et l'activation de la phospholipase.

Médecine : Il est utilisé dans des études relatives à la signalisation de l'insuline, à la translocation du GLUT4 et à la protection contre la dégradation protéolytique.

Industrie : Le composé est utilisé dans le développement de produits pharmaceutiques et d'essais biochimiques

Mécanisme d'action

Le 5'-[gamma-thio]triphosphate de guanosine, sel de tétralithium, exerce ses effets en agissant comme un activateur des protéines G. Il se lie aux protéines G et les maintient dans un état actif, stimulant ainsi diverses voies de signalisation en aval. Le composé protège les protéines de la dégradation protéolytique, stimule la translocation du GLUT4 d'une manière dépendante de la tyrosine kinase et induit la polymérisation de l'actine .

Comparaison Avec Des Composés Similaires

Composés similaires

Triphosphate de guanosine : Un analogue hydrolysable du triphosphate de guanosine.

5'-[bêta-thio]diphosphate de guanosine : Un analogue thiophosphate avec deux groupes phosphate.

Triphosphate d'adénosine : Un autre triphosphate nucléotidique utilisé dans le transfert d'énergie et la signalisation

Unicité

Le 5'-[gamma-thio]triphosphate de guanosine, sel de tétralithium, est unique en raison de sa nature non hydrolysable, qui lui permet de maintenir les protéines G dans un état actif pendant des périodes prolongées. Cette propriété le rend particulièrement précieux dans les études nécessitant une activation soutenue des protéines G et des voies de signalisation associées .

Propriétés

IUPAC Name |

tetralithium;[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] dioxidophosphinothioyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N5O13P3S.4Li/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(26-9)1-25-29(19,20)27-30(21,22)28-31(23,24)32;;;;/h2-3,5-6,9,16-17H,1H2,(H,19,20)(H,21,22)(H2,23,24,32)(H3,11,13,14,18);;;;/q;4*+1/p-4/t3-,5-,6-,9-;;;;/m1..../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMQXJFWJOAWCPV-ZVQJTLEUSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[Li+].[Li+].[Li+].C1=NC2=C(N1C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=S)([O-])[O-])O)O)N=C(NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[Li+].[Li+].[Li+].[Li+].C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])OP(=S)([O-])[O-])O)O)N=C(NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Li4N5O13P3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40241637 | |

| Record name | Guanosine 5'-(trihydrogen diphosphate), monoanhydride with phosphorothioic acid, tetralithium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40241637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

563.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94825-44-2 | |

| Record name | Guanosine 5'-(trihydrogen diphosphate), monoanhydride with phosphorothioic acid, tetralithium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094825442 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Guanosine 5'-(trihydrogen diphosphate), monoanhydride with phosphorothioic acid, tetralithium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40241637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Guanosine 5'-(trihydrogen diphosphate), monoanhydride with phosphorothioic acid, tetralithium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.095.963 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Bicyclo[2.2.1]hept-5-ene-2-carbonyl chloride, 3-amino-, (exo,exo)- (9CI)](/img/new.no-structure.jpg)

![[3-[2-[(2R,3R,4S,5S,6R)-2,4-dihydroxy-5-[(3R,4R,5R,6R)-3-hydroxy-4,5-bis(2-hydroxyethoxy)-6-(hydroxymethyl)oxan-2-yl]oxy-6-(hydroxymethoxymethyl)oxan-3-yl]oxyethoxy]-2-hydroxypropyl]-trimethylazanium;chloride](/img/structure/B1142311.png)

![Benzenaminium, N-[2,5-bis[(phenylamino)methylene]cyclopentylidene]-N-phenyl-, perchlorate](/img/structure/B1142316.png)

![(2R,3S,4R,5R,6R)-3-[(2R,3R,4R,5S,6R)-3-azido-5-[(2R,3R,4S,5S,6S)-5-[(2R,3R,4R,5S,6R)-3-azido-6-(hydroxymethyl)-4,5-bis(phenylmethoxy)oxan-2-yl]oxy-6-carboxy-3,4-bis(phenylmethoxy)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-hydroxy-6-[(2R,3S,4R,5R,6S)-2-(hydroxymethyl)-6-methoxy-4-phenylmethoxy-5-(phenylmethoxycarbonylamino)oxan-3-yl]oxy-4-phenylmethoxyoxane-2-carboxylic acid](/img/structure/B1142318.png)